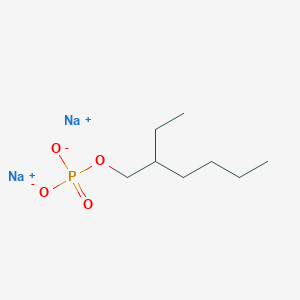

Disodium 2-ethylhexyl phosphate

Description

Disodium 2-ethylhexyl phosphate (CAS RN: 15505-13-2) is an anionic surfactant with the molecular formula C₈H₁₇Na₂O₄P and a molecular weight of 254.17 g/mol. It is derived from the monoester of phosphoric acid and 2-ethylhexanol, neutralized with sodium hydroxide. The compound is characterized by its branched alkyl chain (2-ethylhexyl group), which confers amphiphilic properties, making it soluble in both water and organic solvents like ethanol. Its primary applications include use as a detergent, emulsifier, and dispersant in industrial formulations. However, under strong acidic conditions, it undergoes hydrolysis, limiting its stability in low-pH environments .

Properties

CAS No. |

15505-13-2 |

|---|---|

Molecular Formula |

C8H17Na2O4P |

Molecular Weight |

254.17 g/mol |

IUPAC Name |

disodium;2-ethylhexyl phosphate |

InChI |

InChI=1S/C8H19O4P.2Na/c1-3-5-6-8(4-2)7-12-13(9,10)11;;/h8H,3-7H2,1-2H3,(H2,9,10,11);;/q;2*+1/p-2 |

InChI Key |

NIFGJMWDJOVFPC-UHFFFAOYSA-L |

SMILES |

CCCCC(CC)COP(=O)([O-])[O-].[Na+].[Na+] |

Canonical SMILES |

CCCCC(CC)COP(=O)([O-])[O-].[Na+].[Na+] |

Other CAS No. |

68186-64-1 15505-13-2 |

physical_description |

Liquid |

Pictograms |

Corrosive; Irritant |

Origin of Product |

United States |

Preparation Methods

The synthesis of GW 5638 involves several steps, starting with the preparation of its precursor compounds. The synthetic route typically involves the following steps:

Formation of the core structure: The core structure of GW 5638 is synthesized through a series of organic reactions, including condensation and cyclization reactions.

Functional group modifications: Various functional groups are introduced or modified to achieve the desired chemical properties. This may involve reactions such as esterification, reduction, and oxidation.

Purification and isolation: The final compound is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

Industrial production methods for GW 5638 are similar to laboratory synthesis but are scaled up to accommodate larger quantities. This involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and efficiency.

Chemical Reactions Analysis

GW 5638 undergoes several types of chemical reactions, including:

Oxidation: GW 5638 can be oxidized to form its active metabolite, GW 7604. This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be used to modify the functional groups on GW 5638, such as converting ketones to alcohols using reducing agents like sodium borohydride.

Substitution: Substitution reactions can introduce new functional groups into the GW 5638 molecule.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of GW 5638 yields GW 7604, which retains the biological activity of the parent compound.

Scientific Research Applications

GW 5638 has several scientific research applications, including:

Chemistry: GW 5638 is used as a model compound to study the behavior of selective estrogen receptor modulators and degraders. It helps researchers understand the structure-activity relationships and develop new compounds with improved efficacy.

Biology: In biological research, GW 5638 is used to investigate the mechanisms of estrogen receptor signaling and its role in various physiological processes. It is also used to study the effects of estrogen receptor modulation on gene expression and cellular function.

Medicine: GW 5638 has been studied for its potential therapeutic applications in treating estrogen receptor-positive breast cancer. It has shown promise in overcoming resistance to other antiestrogens and improving treatment outcomes.

Industry: In the pharmaceutical industry, GW 5638 serves as a lead compound for the development of new drugs targeting estrogen receptors.

Mechanism of Action

GW 5638 exerts its effects by binding to estrogen receptors and inducing conformational changes that alter receptor function. It acts as both a selective estrogen receptor modulator and a selective estrogen receptor degrader. This dual action allows GW 5638 to inhibit the growth of estrogen receptor-positive breast cancer cells by blocking estrogen signaling and promoting receptor degradation .

The molecular targets of GW 5638 include estrogen receptor alpha and estrogen receptor beta. The compound modulates the activity of these receptors by influencing their interaction with coactivators and corepressors, thereby affecting gene transcription and cellular responses.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between disodium 2-ethylhexyl phosphate and related organophosphorus compounds:

| Compound Name | CAS RN | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Solubility | Primary Applications |

|---|---|---|---|---|---|---|

| This compound | 15505-13-2 | C₈H₁₇Na₂O₄P | 254.17 | Monoester, sodium salt | Water-soluble | Surfactant, emulsifier |

| Di(2-ethylhexyl)phosphoric acid (DEHPA) | 298-07-7 | C₁₆H₃₅O₄P | 322.42 | Diester, acidic hydrogen | Lipophilic | Metal ion extraction, solvent |

| Tris(2-ethylhexyl) phosphate (TEHP) | 78-42-2 | C₂₄H₅₁O₄P | 434.63 | Triester | Lipophilic | Plasticizer, flame retardant |

| Diphenyl 2-ethylhexyl phosphate | 1241-94-7 | C₂₀H₂₅O₄P | 376.37 | Mixed ester (aryl + alkyl) | Organic solvents | Plasticizer, flame retardant |

Key Observations :

- Branching and Esterification : this compound contains a single 2-ethylhexyl group, while DEHPA and TEHP have two and three groups, respectively. Increased esterification reduces water solubility and enhances lipophilicity, directing DEHPA and TEHP toward applications in solvent extraction and polymer additives .

- Counterion Effects: The disodium salt form enhances aqueous solubility compared to the acidic DEHPA, which is predominantly used in non-polar media .

Toxicological Profiles

A 28-day oral exposure study in Fischer 344 rats compared DEHPA and TEHP ():

| Parameter | DEHPA (20–180 mg/kg/day) | TEHP (300–3000 mg/kg/day) |

|---|---|---|

| NOAEL | 20 mg/kg/day (males and females) | 300 mg/kg/day (males and females) |

| Major Effects | - Gastric squamous hyperplasia | - Testicular tubular degeneration |

| - Elevated liver enzymes | - Reduced plasma pituitary hormones | |

| Metabolic Fate | Stable under physiological conditions | Hydrolyzed to DEHPA and further metabolites |

Environmental and Industrial Behavior

- Biodegradation: TEHP undergoes stepwise O-dealkylation via bacterial strains (e.g., Ochrobactrum tritici WX3-8) to yield DEHPA and monoesters, eventually generating phosphoric acid and 2-ethylhexanol . This compound’s environmental persistence remains understudied, though its hydrolysis in acidic conditions may limit accumulation .

- Metal Extraction Efficiency : DEHPA is widely used in liquid-liquid extraction for rare earth metals (e.g., indium, gallium) due to its high selectivity in acidic media. In contrast, this compound’s hydrophilic nature makes it unsuitable for such applications .

Q & A

Basic: What are the critical physicochemical properties of disodium 2-ethylhexyl phosphate relevant to experimental design?

This compound (CAS 15505-13-2) is an anionic surfactant with high water solubility and stability under neutral to alkaline conditions. However, it hydrolyzes in strong acidic environments (pH < 3), necessitating pH-controlled experiments . Its molecular formula (C8H17Na2O4P) and branched alkyl chain structure contribute to its surfactant properties, including micelle formation in aqueous solutions. For solubility testing, use polar solvents like water or ethanol, and avoid prolonged exposure to acidic conditions .

Basic: How should researchers handle and store this compound to ensure stability?

Store the compound in airtight containers at room temperature, protected from moisture and direct sunlight. Its shelf life exceeds 24 months under these conditions. For experimental use, prepare fresh solutions in deionized water to avoid hydrolysis byproducts. Always wear protective gear (gloves, goggles) due to its irritant properties to skin and eyes .

Advanced: What analytical methods are recommended for characterizing this compound and resolving structural ambiguities?

Use nuclear magnetic resonance (NMR) spectroscopy to confirm the esterification pattern of the 2-ethylhexyl group. For purity analysis, high-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 210 nm) is effective. Mass spectrometry (LC-MS) can distinguish this compound (m/z 254.17) from its monoester analog (m/z 210.21, CAS 1070-03-7) .

Advanced: How can researchers optimize synthesis protocols for this compound to minimize byproducts?

Synthesize the compound via phosphorylation of 2-ethylhexanol using phosphorus oxychloride (POCl3) under inert conditions. Neutralize the intermediate with sodium hydroxide to isolate the disodium salt. Monitor reaction progress using FTIR to detect residual hydroxyl groups (disappearance of ~3400 cm⁻¹ peak). Purify via recrystallization from ethanol-water mixtures to remove unreacted alcohol and monoester impurities .

Advanced: What experimental strategies address contradictions in reported solubility data for this compound in organic solvents?

Discrepancies in solubility may arise from varying esterification degrees (mono- vs. diester impurities). Conduct a phase-solubility study using Karl Fischer titration to quantify water content in solvent systems. For example, in ethanol, solubility exceeds 50 g/L at 25°C, but impurities reduce effective dissolution. Use differential scanning calorimetry (DSC) to detect eutectic mixtures that alter solubility profiles .

Advanced: How does the branched alkyl chain of this compound influence its micellar behavior in aqueous systems?

The 2-ethylhexyl group’s branching lowers the critical micelle concentration (CMC) compared to linear alkyl analogs. Determine CMC via surface tension measurements or conductometric titration. Dynamic light scattering (DLS) reveals micelle sizes of 5–20 nm in water. Adjust ionic strength (e.g., NaCl addition) to modulate micelle stability, as the disodium form is sensitive to counterion competition .

Advanced: What safety protocols are critical for in vivo or cell-based studies involving this compound?

While not directly toxic, its surfactant properties can disrupt cell membranes at high concentrations (>1 mM). Pre-test cytotoxicity using MTT assays on representative cell lines. For in vivo studies, limit dermal exposure by using encapsulation techniques (e.g., liposomes). Dispose of waste via incineration or neutralization with calcium hydroxide to precipitate phosphate residues .

Advanced: How can researchers differentiate this compound from structurally similar compounds like di(2-ethylhexyl) phosphate (DEHP)?

DEHP (CAS 298-07-7) is a diester with distinct chromatographic retention times (HPLC) and molecular weight (322.43 g/mol vs. 254.17 g/mol). Use GC-MS with derivatization (e.g., silylation) to resolve volatile analogs. X-ray crystallography or computational modeling (e.g., ChemSpider data ) can further clarify structural differences in packing or hydrogen-bonding patterns.

Advanced: What role does this compound play in advanced material synthesis (e.g., nanoparticles or emulsions)?

It stabilizes oil-in-water emulsions in nanoparticle synthesis (e.g., Au or Fe3O4 NPs) by reducing interfacial tension. Optimize surfactant-to-precursor ratios (typically 1:10–1:50) to control particle size. For polymer emulsions, combine with nonionic surfactants (e.g., Triton X-100) to enhance colloidal stability under shear .

Advanced: How do impurities in this compound affect reproducibility in catalytic or enzymatic studies?

Monoester impurities (e.g., CAS 1070-03-7) can act as competitive inhibitors in enzyme assays. Quantify impurities via ion-exchange chromatography or 31P NMR. For catalytic applications (e.g., hydrolysis reactions), pre-purify the compound using dialysis (MWCO 500 Da) to remove low-molecular-weight contaminants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.